molecular formula C21H21ClN2O3S B15133015 5-(Azepan-1-yl)-2-(2-chlorophenyl)-4-(phenylsulfonyl)oxazole

5-(Azepan-1-yl)-2-(2-chlorophenyl)-4-(phenylsulfonyl)oxazole

Cat. No.: B15133015
M. Wt: 416.9 g/mol
InChI Key: KPXGJEBXBLUKGG-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE is a complex organic compound characterized by the presence of a benzenesulfonyl group, a chlorophenyl group, and an oxazole ring

Preparation Methods

The synthesis of 1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the benzenesulfonyl and chlorophenyl groups via substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, resulting in the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to its targets. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE can be compared with other similar compounds, such as:

    1-(4-BENZENESULFONYL-2-BENZHYDRYL-OXAZOL-5-YL)-PIPERIDINE: This compound shares the benzenesulfonyl and oxazole groups but differs in the presence of a piperidine ring instead of an azepane ring.

    4-(1,3-OXAZOL-2-YL)BENZENESULFONYL CHLORIDE: This compound has a similar oxazole and benzenesulfonyl structure but lacks the chlorophenyl group. The uniqueness of 1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H21ClN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazole

InChI

InChI=1S/C21H21ClN2O3S/c22-18-13-7-6-12-17(18)19-23-20(28(25,26)16-10-4-3-5-11-16)21(27-19)24-14-8-1-2-9-15-24/h3-7,10-13H,1-2,8-9,14-15H2

InChI Key

KPXGJEBXBLUKGG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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